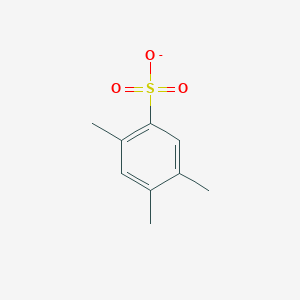![molecular formula C24H21NO8S B280697 4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)
4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. Additionally, we will explore the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of 4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid is not fully understood. However, it has been found to inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can lead to a decrease in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid are still being studied. However, it has been found to have a low toxicity profile and does not appear to have any significant adverse effects on normal cells. Additionally, it has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid in lab experiments is its potential therapeutic applications. Additionally, it has a low toxicity profile, which makes it a safer alternative to other compounds that may have adverse effects on normal cells. However, one of the limitations of using this compound in lab experiments is its complexity, which may make it difficult to synthesize and study.
Direcciones Futuras
There are several future directions for the study of 4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid. One direction is to further explore its potential applications in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, there is a need to develop more efficient synthesis methods for this compound to facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of 4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid is a complex process that involves several steps. The first step is the synthesis of 2-methylnaphtho[1,2-b]furan-5-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyethylamine to form the corresponding amide. The resulting amide is then reacted with 4-sulfamoylbenzoic acid to form the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid in scientific research are vast. It has been found to have anticancer properties, and studies have shown that it can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C24H21NO8S |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
4-[[3-(2-methoxyethoxycarbonyl)-2-methylbenzo[g][1]benzofuran-5-yl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C24H21NO8S/c1-14-21(24(28)32-12-11-31-2)19-13-20(17-5-3-4-6-18(17)22(19)33-14)25-34(29,30)16-9-7-15(8-10-16)23(26)27/h3-10,13,25H,11-12H2,1-2H3,(H,26,27) |
Clave InChI |
PXEBOXVHVHEDQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)OCCOC |
SMILES canónico |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)

![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)

![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)


